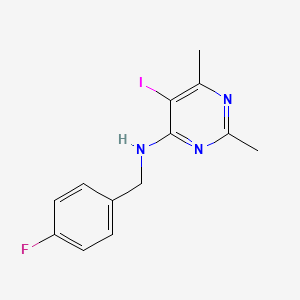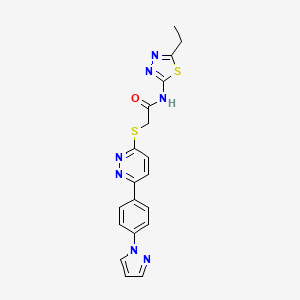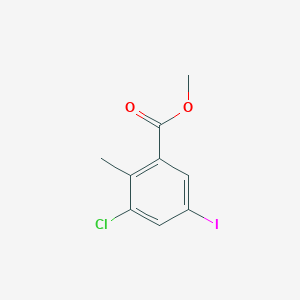![molecular formula C22H19N5O2 B2692467 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1796959-15-3](/img/structure/B2692467.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a synthetic organic compound with a complex fused ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A common starting material might be 2-methylpyrazole. The initial step could involve cyclization reactions forming the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core. The final steps often include introducing the phenyl and pyridin-2-yloxy groups through substitution reactions. Reaction conditions such as solvent type, temperature, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production methods would likely focus on cost efficiency and scalability. This might involve using continuous flow reactors, which allow for better control of reaction parameters and can handle larger volumes. Automation and high-throughput synthesis are essential for scaling up the preparation of complex molecules like this.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It might oxidize to form corresponding N-oxides.
Reduction: Hydrogenation could potentially reduce double bonds or nitro groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions could modify its side chains.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon with hydrogen gas), and various nucleophiles/electrophiles for substitution reactions. Conditions such as temperature, pressure, and pH need to be precisely controlled.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation might yield N-oxides, while reduction could lead to fully hydrogenated derivatives. Substitution reactions could introduce a variety of functional groups, enhancing the compound's versatility.
科学的研究の応用
This compound has several research applications:
Chemistry: It serves as a building block for more complex molecules and can act as a ligand in coordination chemistry.
Biology: The structure suggests potential for biological activity, making it a candidate for drug discovery and enzyme inhibition studies.
Medicine: Research might explore its pharmacological properties, including potential therapeutic uses.
Industry: The compound could be used in developing novel materials, given its unique structural features.
作用機序
Comparing (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone to similar compounds, we can note:
Structural Uniqueness: The fused ring system distinguishes it from simpler pyrazole or pyrimidine derivatives.
Reactivity: It might exhibit different reactivity patterns due to steric and electronic effects from its bulky structure.
Applications: Its unique structure might make it more suitable for specific applications, such as targeted drug design or material science.
類似化合物との比較
Pyrazolo[1,5-a]pyrimidines
Pyridin-2-yloxyphenyl derivatives
Fused heterocyclic compounds with biological activity
This compound's multi-faceted nature offers rich potential for exploration across various fields of science and industry.
特性
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-11-20-24-13-17-14-26(10-8-19(17)27(20)25-15)22(28)16-5-4-6-18(12-16)29-21-7-2-3-9-23-21/h2-7,9,11-13H,8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDTZDMQYQVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692384.png)

![N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692390.png)
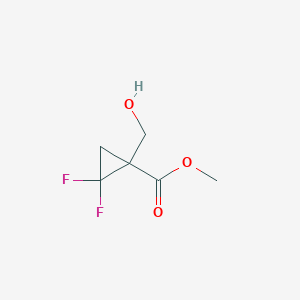

![6,7-dimethyl5-(4-tert-butylphenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)
![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2692397.png)
![7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692399.png)
![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)
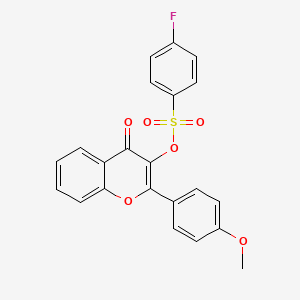
![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)
